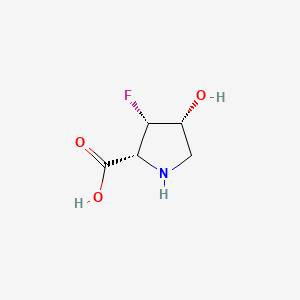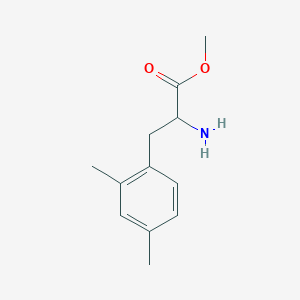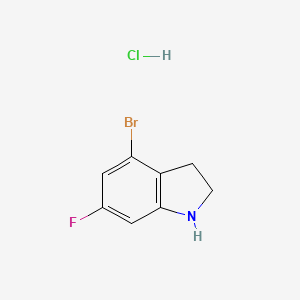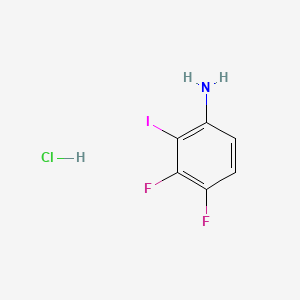![molecular formula C5H3N4NaS B13455772 Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dicationic molten salt catalyst based on Tropine, which facilitates the formation of the triazolopyrimidine ring system . The reaction is carried out under solvent-free conditions or in ethanol as a green solvent, yielding high purity products with excellent efficiency.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the ecological impact. The catalyst can be recovered and reused multiple times, making the process cost-effective and sustainable .
化学反応の分析
Types of Reactions: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
科学的研究の応用
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound has shown promising activity in inhibiting specific enzymes and pathways, making it a candidate for drug development.
作用機序
The mechanism of action of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis . The compound’s ability to bind to these proteins has been confirmed through molecular docking and dynamics simulations .
類似化合物との比較
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic ring system and have been studied for their anticancer properties.
Uniqueness: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide stands out due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable candidate for further research and development in targeted cancer therapies .
特性
分子式 |
C5H3N4NaS |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
sodium;[1,2,4]triazolo[4,3-a]pyrimidine-3-thiolate |
InChI |
InChI=1S/C5H4N4S.Na/c10-5-8-7-4-6-2-1-3-9(4)5;/h1-3H,(H,8,10);/q;+1/p-1 |
InChIキー |
YXVXYTMWSLTVGN-UHFFFAOYSA-M |
正規SMILES |
C1=CN2C(=NN=C2[S-])N=C1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)


![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)

![3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride](/img/structure/B13455717.png)

![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
![(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13455775.png)

